Cyclopentolate Hydrochloride

Catalog No.
S524734
CAS No.
5870-29-1
M.F
C17H26ClNO3
M. Wt
327.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclopentolate Hydrochloride

CAS Number

5870-29-1

Product Name

Cyclopentolate Hydrochloride

IUPAC Name

2-(dimethylamino)ethyl 2-(1-hydroxycyclopentyl)-2-phenylacetate;hydrochloride

Molecular Formula

C17H26ClNO3

Molecular Weight

327.8 g/mol

InChI

InChI=1S/C17H25NO3.ClH/c1-18(2)12-13-21-16(19)15(14-8-4-3-5-9-14)17(20)10-6-7-11-17;/h3-5,8-9,15,20H,6-7,10-13H2,1-2H3;1H

InChI Key

RHKZVMUBMXGOLL-UHFFFAOYSA-N

SMILES

Array

solubility

>49.2 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

α-(1-Hydroxycyclopentyl)benzeneacetic Acid 2-(Dimethylamino)ethyl Ester Hydrochloride; (+/-)-Cyclopentolate Hydrochloride; 2-(Dimethylamino)ethyl 1-Hydroxy-α-phenylcyclopentaneacetate Hydrochloride; Ak-Pentolate; Alnide; Cyplegin; Mydplegic; Mydrilat

Canonical SMILES

CN(C)CCOC(=O)C(C1=CC=CC=C1)C2(CCCC2)O.Cl

The exact mass of the compound Cyclopentolate hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >49.2 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 756706. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylacetates. It belongs to the ontological category of hydrochloride in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Cyclopentolate Hydrochloride (CAS 5870-29-1) is a synthetic antimuscarinic agent and a critical active pharmaceutical ingredient (API) in ophthalmic formulations requiring transient parasympatholytic activity. As a competitive antagonist of muscarinic acetylcholine receptors, it provides a highly specific balance of rapid onset and intermediate duration of action [1]. For procurement teams and formulation scientists, its well-characterized receptor binding profile—particularly its high affinity for M1 and M3 subtypes—and its precise aqueous stability parameters make it a highly reproducible precursor for diagnostic and therapeutic cycloplegic solutions [2].

Substituting Cyclopentolate Hydrochloride with alternative muscarinic antagonists like Atropine or Tropicamide fundamentally alters the pharmacokinetic and operational profile of the final formulation. Atropine induces a prolonged duration of action (up to 15-20 days), rendering it unsuitable for routine, rapid-recovery outpatient applications [1]. Conversely, Tropicamide offers faster recovery (6-7 hours) but frequently yields weaker cycloplegia with higher residual accommodation, particularly in patients with heavily pigmented irises [1]. Furthermore, the specific pH-dependent degradation kinetics of Cyclopentolate require precise acidic buffering (optimal pH ~2.5-4.2), meaning drop-in substitution with other APIs will lead to unpredictable shelf-life and efficacy failures if formulation matrices are not entirely redesigned [2].

Receptor Subtype Binding Affinity: M1 and M3 Selectivity

Cyclopentolate acts as a potent antagonist at muscarinic acetylcholine receptors, demonstrating high binding affinity for M1 (Ki = 1.62 nM) and M3 (Ki = 2.63 nM) subtypes, while showing lower affinity for M2 (Ki = 27.5 nM) [1]. In contrast, Tropicamide functions as an M4-preferring antagonist (IC50 = 8.0 nM) [1]. This differential receptor binding profile ensures robust paralysis of the ciliary muscle (mediated heavily by M3 receptors), providing deeper cycloplegia than Tropicamide.

Evidence DimensionMuscarinic Receptor Affinity (Ki / IC50)
Target Compound DataM1 Ki = 1.62 nM; M3 Ki = 2.63 nM
Comparator Or BaselineTropicamide (M4-preferring, IC50 = 8.0 nM)
Quantified DifferenceDistinct subtype selectivity (M1/M3 vs M4)
ConditionsIn vitro receptor binding assays

Procurement of Cyclopentolate is essential for formulations requiring strong M3-mediated ciliary muscle blockade, which M4-preferring analogs cannot reliably replicate.

Pharmacodynamic Kinetics: Recovery Time vs Atropine

For diagnostic ophthalmic applications, the duration of action is a critical procurement metric. Cyclopentolate Hydrochloride achieves complete cycloplegic recovery within 24 to 48 hours [1]. In stark contrast, Atropine, the traditional gold standard, exhibits an extremely prolonged recovery time of 15 to 20 days [1]. While both provide deep cycloplegia, Cyclopentolate's intermediate duration prevents the extended visual impairment associated with Atropine, making it the standard for outpatient formulations.

Evidence DimensionCycloplegic Recovery Time
Target Compound Data24 to 48 hours
Comparator Or BaselineAtropine (15 to 20 days)
Quantified Difference>85% reduction in recovery duration
ConditionsClinical cycloplegic refraction in human subjects

Select this API to manufacture intermediate-acting diagnostic solutions where the multi-week recovery period of Atropine is clinically unacceptable.

Aqueous Formulation Stability and pH-Dependent Degradation

The manufacturability of Cyclopentolate Hydrochloride solutions is strictly governed by its pH-dependent hydrolysis. Kinetic degradation studies demonstrate that the API is highly stable under acidic conditions, with a pH of maximum stability at 2.5 [1]. In alkaline solutions, it undergoes rapid pseudo-first-order degradation into phenylacetic acid and alpha-(1-hydroxycyclopentyl)benzeneacetic acid [1]. Extemporaneous and commercial formulations buffered to acidic pH maintain 97-102% of initial drug concentration for up to 60 days under refrigeration (2-8°C)[2].

Evidence DimensionAqueous Stability and Degradation Kinetics
Target Compound DataMaximum stability at pH 2.5; stable at pH < 5.0
Comparator Or BaselineAlkaline conditions (rapid pseudo-first-order hydrolysis)
Quantified Difference97-102% retention at acidic pH vs rapid degradation at pH > 7
ConditionsAqueous solution, 2-8°C to 50°C kinetic modeling

Formulation scientists must procure this specific salt with the understanding that the final product matrix requires strict acidic buffering to prevent ester hydrolysis.

Intermediate-Acting Ophthalmic Diagnostic Solutions

Due to its 24-48 hour recovery time and strong M3 receptor affinity, Cyclopentolate Hydrochloride is the API of choice for manufacturing routine cycloplegic and mydriatic eye drops [1]. It bridges the gap between the inadequate depth of Tropicamide and the excessively prolonged action of Atropine.

Pediatric Refractive Examination Formulations

Because pediatric patients possess strong accommodative reflexes, standard weak mydriatics fail to provide accurate refractive baselines. Cyclopentolate's potent M1/M3 blockade ensures sufficient ciliary paralysis, making it the primary procured active ingredient for pediatric optometry solutions [1].

Receptor-Specific Muscarinic Antagonist Research

In neuropharmacological and smooth muscle research, Cyclopentolate serves as a reliable M1/M3-selective muscarinic antagonist. Its well-quantified Ki values (1.62 nM for M1; 2.63 nM for M3) make it an excellent baseline comparator when screening novel anticholinergic compounds for subtype selectivity [2].

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

327.1601214 Da

Monoisotopic Mass

327.1601214 Da

Heavy Atom Count

22

UNII

736I6971TE

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 5 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 4 of 5 companies with hazard statement code(s):;
H302 (75%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (25%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H317 (25%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H332 (25%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H371 (25%): May cause damage to organs [Warning Specific target organ toxicity, single exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Cyclopentolate Hydrochloride is the hydrochloride salt form of cyclopentolate, an anticholinergic drug. Administered in the eye, cyclopentolate hydrochloride blocks the acetylcholine receptor in the sphincter muscle of the iris and the ciliary muscle, thereby preventing contraction. This dilates the pupil, producing mydriasis, and prevents the eye from accommodating.

MeSH Pharmacological Classification

Muscarinic Antagonists

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Acetylcholine (muscarinic)
CHRM [HSA:1128 1129 1131 1132 1133] [KO:K04129 K04130 K04131 K04132 K04133]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

60452-44-0
60452-46-2
5870-29-1

Wikipedia

Cyclopentolate hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023

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